molecular formula C7H12N2O B1526842 4-(1H-pyrazol-1-yl)butan-2-ol CAS No. 1250425-31-0

4-(1H-pyrazol-1-yl)butan-2-ol

Cat. No. B1526842
CAS RN: 1250425-31-0
M. Wt: 140.18 g/mol
InChI Key: JKIATZCBNIISLE-UHFFFAOYSA-N
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Description

“4-(1H-pyrazol-1-yl)butan-2-ol” is a chemical compound with the CAS Number: 1250425-31-0 . It has a molecular weight of 140.19 and its IUPAC name is 4-(1H-pyrazol-1-yl)-2-butanol . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for “4-(1H-pyrazol-1-yl)butan-2-ol” is 1S/C7H12N2O/c1-7(10)3-6-9-5-2-4-8-9/h2,4-5,7,10H,3,6H2,1H3 .


Physical And Chemical Properties Analysis

“4-(1H-pyrazol-1-yl)butan-2-ol” is a liquid at room temperature .

Scientific Research Applications

Inhibitor Development

4-(1H-pyrazol-1-yl)butan-2-ol is utilized as a reagent in the synthesis of various inhibitors, including those targeting VEGF, Aurora, RHO (ROCK), Janus Kinase 2, c-MET, and Acetyl-CoA carboxylase. These inhibitors have potential applications in treating diseases like cancer by blocking specific proteins that contribute to tumor growth and metastasis .

Antiparasitic Applications

This compound has shown promise in antiparasitic treatments. The sulfonamide functionality of derivatives of 4-(1H-pyrazol-1-yl)butan-2-ol can display antiparasitic activities, which is supported by literature indicating effectiveness against conditions such as leishmaniasis .

Antibacterial and Antiviral Properties

Derivatives of 4-(1H-pyrazol-1-yl)butan-2-ol have been reported to exhibit antibacterial and anti-viral HIV activities. This suggests its potential use in developing treatments for bacterial infections and as part of antiretroviral therapy for HIV patients .

Synthesis of Biologically Active Compounds

The compound is also used in the synthesis of biologically active compounds that may have various therapeutic applications. This includes the development of new drugs with improved efficacy and safety profiles .

Research and Development

In the scientific community, 4-(1H-pyrazol-1-yl)butan-2-ol is a subject of ongoing research and development. Scientists are exploring its properties and potential applications in different fields of medicine and pharmacology .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-pyrazol-1-ylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-7(10)3-6-9-5-2-4-8-9/h2,4-5,7,10H,3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKIATZCBNIISLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN1C=CC=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-pyrazol-1-yl)butan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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